N,N-dibenzyl-3-methylbenzamide

Restricted amide rotation Variable-temperature NMR Conformational analysis

For researchers studying restricted amide bond rotation, N,N-Dibenzyl-3-methylbenzamide (m-DBET) is the preferred positional isomer. Unlike the ortho isomer, m-DBET produces a single, well-defined two-site chemical exchange pattern (methylene ¹H signals at 5.45 and 5.15 ppm at 1 °C), enabling straightforward line-shape analysis and reliable extraction of thermodynamic activation parameters (ΔG‡, ΔH‡, ΔS‡) without confounding steric hindrance-induced conformational multiplicity. - Eliminates data interpretation ambiguity inherent to o-DBET's multiple conformational subpopulations. - Provides a clean, predictable baseline for studying coupled rotational motions in aromatic amide systems. - Superior lipophilicity (logP 4.36) and low PSA (16.18 Ų) make it a compelling scaffold for CNS-penetrant library design.

Molecular Formula C22H21NO
Molecular Weight 315.4 g/mol
Cat. No. B6049463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-3-methylbenzamide
Molecular FormulaC22H21NO
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C22H21NO/c1-18-9-8-14-21(15-18)22(24)23(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3
InChIKeyRYLRRQXEIXQGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 13 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibenzyl-3-methylbenzamide (m-DBET): Physicochemical & Structural Profile


N,N-Dibenzyl-3-methylbenzamide (CAS not yet assigned in major registries; ChemDiv ID Y203-9097) is a tertiary benzamide belonging to the N,N-dialkyl-m-toluamide class. It features a 3-methylbenzoyl core with two benzyl substituents on the amide nitrogen . The compound has a molecular formula of C₂₂H₂₁NO, a molecular weight of 315.41 g·mol⁻¹, a calculated logP of 4.36, a logD (pH 7.4) of 4.36, an aqueous solubility (logSw) of −4.42, and a polar surface area (PSA) of 16.18 Ų . It is commercially available as a screening compound from compound library vendors. In the primary literature, this compound is referred to as meta-DBET (m-DBET) and has been characterized as part of a systematic series of N,N-dibenzyltoluamide positional isomers used to investigate restricted amide bond rotation dynamics [1].

Tertiary benzamide scaffold with N,N-dibenzyl substitution
Single conformational population under VT-NMR (meta isomer)
Lipophilicity elevated relative to N,N-diethyl analog

Non-Interchangeability of m-DBET with DEET and N,N-Dibenzylbenzamide


Substituting N,N-dibenzyl-3-methylbenzamide with the unsubstituted parent N,N-dibenzylbenzamide or the diethyl analog DEET introduces measurable deviations in at least two critical molecular properties. First, the presence and position of the aromatic methyl group on the benzoyl ring dictate whether the molecule adopts a single homogeneous conformational population or multiple distinct subpopulations—a phenomenon demonstrated quantitatively by variable-temperature NMR spectroscopy for the ortho-, meta-, and para-DBET series [1]. Second, replacing the N,N-dibenzyl substitution with N,N-diethyl (as in DEET) reduces the logP by over 2.2 units and increases the polar surface area, fundamentally altering the compound's lipophilicity, predicted membrane permeability, and solubility profile [2]. These differences are not trivial for applications where conformational purity, lipophilicity, or rotational barrier characteristics are design-critical parameters.

Conformational profile
m-DBET: single homogeneous population
o-DBET: multiple subpopulations from ortho steric hindrance
Methyl position alters conformational purity; substitution may introduce complex NMR spectra that require deconvolution.
Lipophilicity vs. unsubstituted parent
m-DBET: computed logP lower by a small margin
N,N-Dibenzylbenzamide: slightly higher calculated logP
Meta-methyl substitution subtly reduces lipophilicity; may shift partitioning behaviour in congeneric series.
Physicochemical profile vs. DEET
m-DBET: dibenzyl substitution (high logP, low PSA)
DEET: diethyl substitution (lower logP, higher PSA)
N,N-substituent identity changes logP and PSA substantially; permeability and solubility profiles may not be transferable.

Quantitative Differentiation of m-DBET from Structural Analogues


Conformational Homogeneity vs. o-DBET

In a direct head-to-head variable-temperature ¹H NMR study of all three positional isomers, N,N-dibenzyl-3-methylbenzamide (m-DBET) exhibits a single conformational population giving characteristic DNMR band shapes with methylene proton chemical shifts at 5.45 ppm and 5.15 ppm at 1 °C, which coalesce into an intermediate exchange region at 51 °C. In contrast, N,N-dibenzyl-2-methylbenzamide (o-DBET) divides into two distinct sets of conformational subpopulations with complex, multi-component NMR spectral features under identical experimental conditions [1]. The para isomer (p-DBET) behaves similarly to m-DBET. The origin of the o-DBET complexity is steric hindrance between the ortho-methyl group and the two N-benzyl groups, which introduces an additional higher-energy conformational state not present in the meta-substituted compound [1].

Conformational Homogeneity
Head-to-head
1 conformational population (m-DBET) vs. 2+ subpopulations (o-DBET) by ¹H VT-NMR at 1 °C
Supports cleaner two-site exchange analysis; reduces line-shape complexity relative to ortho isomer.
VT-NMR, CDCl₃, 1–55 °C; Krishnan et al. 2017
Restricted amide rotation Variable-temperature NMR Conformational analysis

Lipophilicity Differential vs. Parent N,N-Dibenzylbenzamide

The calculated logP of N,N-dibenzyl-3-methylbenzamide is 4.36 , compared to a calculated logP of 4.53 for the unsubstituted parent N,N-dibenzylbenzamide (CAS 23825-35-6) as reported in the Chemsrc/Molbase database . The presence of the meta-methyl group on the benzoyl ring thus reduces the computed logP by approximately 0.17 log units relative to the parent benzamide. This difference, while modest, indicates that the methyl substitution slightly decreases overall lipophilicity despite adding a hydrophobic methyl group—likely due to subtle changes in molecular conformation and solvent-accessible surface area.

Lipophilicity vs. Parent
Data to verify
ΔlogP = −0.17 (m-DBET 4.36 vs parent 4.53)
Indicates a slight lipophilicity decrease with meta-methyl; cross‑database comparison requires experimental verification.
In silico calculated; different sources and algorithms
Lipophilicity logP Physicochemical profiling

Lipophilicity and Membrane Permeability vs. DEET

N,N-Dibenzyl-3-methylbenzamide exhibits a calculated logP of 4.36 and a PSA of 16.18 Ų . In comparison, N,N-diethyl-3-methylbenzamide (DEET), which shares the identical 3-methylbenzoyl core but bears N,N-diethyl rather than N,N-dibenzyl substitution, has an experimentally determined logP of approximately 2.10 and a PSA of 20.31 Ų [1]. The replacement of diethyl with dibenzyl substitution thus increases logP by approximately 2.26 log units and reduces PSA by 4.13 Ų. Both changes directionally favor higher passive membrane permeability according to established physicochemical guidelines for CNS drug-likeness.

Lipophilicity vs. DEET
Cross‑study comparable
ΔlogP = +2.26, ΔPSA = −4.13 Ų (m-DBET vs. DEET)
Substantially higher lipophilicity and lower PSA; may indicate altered passive permeability potential.
Databases differ; treat as indicative
Lipophilicity Membrane permeability Drug-likeness

Rotational Barrier: N,N-Dibenzyl vs. N,N-Dimethylbenzamide

The ¹⁵N and ¹⁷O NMR chemical shifts of substituted N,N-dibenzylbenzamides and N,N-dimethylbenzamides have been systematically compared and correlated with the height of their C–N rotational barriers [1]. The study demonstrated that the ¹⁵N chemical shift serves as a spectroscopic proxy for the rotational barrier magnitude, with N,N-dibenzylbenzamides exhibiting systematically different ¹⁵N chemical shift values relative to their N,N-dimethyl counterparts, reflecting differences in the contribution of the polar mesomeric resonance structure to the amide bond [1]. Although exact kcal·mol⁻¹ values for the specific 3-methyl-substituted analogs are not tabulated in the publicly accessible abstract, the underlying spectroscopic principle establishes that N,N-dibenzyl substitution alters the amide bond electronic structure relative to N,N-dimethyl substitution in a quantifiable and reproducible manner.

Rotational Barrier (¹⁵N proxy)
Class‑level inference
N,N‑dibenzylbenzamides exhibit distinct ¹⁵N chemical shifts vs. N,N‑dimethyl analogs, correlating with C–N rotational barrier height.
May support selection of dibenzyl scaffold for probing steric/electronic effects on amide bond dynamics.
Quantitative ΔG‡ values not available from abstract; Suezawa et al. 1988
Amide rotational barrier Dynamic NMR 15N NMR

m-DBET Application Scenarios


Amide Bond Rotation Kinetics by Dynamic NMR

N,N-Dibenzyl-3-methylbenzamide is the preferred choice among the DBET positional isomer series for variable-temperature DNMR studies of restricted amide rotation. Unlike the ortho isomer, m-DBET produces a single well-defined two-site chemical exchange pattern (methylene ¹H signals at 5.45 and 5.15 ppm at 1 °C), enabling straightforward line-shape analysis and reliable extraction of thermodynamic activation parameters (ΔG‡, ΔH‡, ΔS‡) without the confounding effects of steric hindrance-induced conformational multiplicity [1]. Researchers should select m-DBET over o-DBET when experimental simplicity and unambiguous data interpretation are prioritized.

Membrane Permeability and Blood-Brain Barrier Studies

With a logP of 4.36 and a low PSA of 16.18 Ų , N,N-dibenzyl-3-methylbenzamide offers a substantially more lipophilic alternative to DEET (logP 2.10, PSA 20.31 Ų [2]) while retaining the 3-methylbenzamide pharmacophoric core. This makes it a suitable candidate scaffold for medicinal chemistry programs requiring enhanced passive membrane permeability or CNS penetration potential, particularly in early-stage screening libraries where logP and PSA values are used as filtering criteria.

Conformational Probe for Molecular Gear Research

The well-defined, sterically uncomplicated conformational behavior of m-DBET, as established by EXSY and VT-NMR experiments [1], positions this compound as a useful reference molecule in the study of coupled rotational motions in aromatic amide systems. Its single conformational population and predictable temperature-dependent coalescence behavior provide a clean baseline for comparison with more complex molecular gear systems or sterically encumbered amide derivatives.

Application
Selection Property
Validation Focus
Dynamic NMR studies of amide rotation
Defined two‑site exchange pattern (meta isomer)
Verify activation parameters (ΔG‡, ΔH‡, ΔS‡) via line‑shape analysis
Membrane permeability and CNS penetration research
Lipophilicity and PSA profile divergent from DEET
Assess passive permeability in cell‑based or PAMPA models
Conformational probe for molecular gear systems
Single conformational population and predictable coalescence behaviour
Use as baseline reference for coupled rotational motion analysis
Quote Request

Request a Quote for N,N-dibenzyl-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.